molecular formula C7H15NO2 B1210006 (2S,3S)-2-amino-3-methylhexanoic acid CAS No. 28116-92-9

(2S,3S)-2-amino-3-methylhexanoic acid

Cat. No.: B1210006
CAS No.: 28116-92-9
M. Wt: 145.2 g/mol
InChI Key: KWSUGULOZFMUDH-WDSKDSINSA-N
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Description

(2S,3S)-2-amino-3-methylhexanoic acid is a chiral amino acid with a specific stereochemistry It is an important compound in organic chemistry and biochemistry due to its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-amino-3-methylhexanoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method is environmentally friendly and suitable for industrial scale-up due to its high substrate concentration and product yield.

Another synthetic route involves the use of Grignard reagents and boronic acids. For example, butylmagnesium bromide can be used to prepare intermediates that are further reacted to form the desired compound .

Industrial Production Methods

Industrial production of this compound often involves biocatalytic processes due to their efficiency and selectivity. The use of genetically engineered bacteria to produce the necessary enzymes for the synthesis is a common practice. This method not only ensures high yield but also reduces the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-amino-3-methylhexanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: It can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

(2S,3S)-2-amino-3-methylhexanoic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-2-amino-3-methylhexanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participating in various biochemical reactions. The exact pathways and targets depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chiral amino acids such as (2S,3R)-2-amino-3-methylhexanoic acid and (2S,3S)-3-methyltryptophan .

Uniqueness

What sets (2S,3S)-2-amino-3-methylhexanoic acid apart is its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This unique configuration can result in different biological activities and applications compared to its isomers .

Properties

IUPAC Name

(2S,3S)-2-amino-3-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-3-4-5(2)6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSUGULOZFMUDH-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60950855
Record name 3-Methylnorleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60950855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28116-92-9
Record name beta-Methylnorleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028116929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylnorleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60950855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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